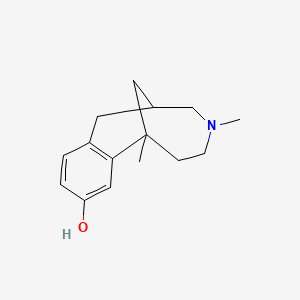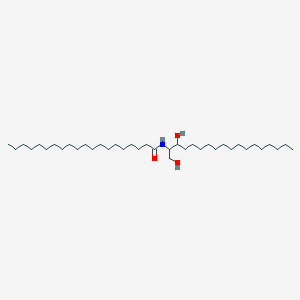
5-Bromo-2-(1-methoxycyclobutyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1-methoxycyclobutyl)thiazole is a chemical compound characterized by a bromine atom and a methoxycyclobutyl group attached to a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound often involves halogenation reactions, where a bromine atom is introduced into the thiazole ring.
Cycloaddition Reactions: Cycloaddition reactions can be used to form the thiazole ring, followed by subsequent functionalization to introduce the bromine and methoxycyclobutyl groups.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed, where the compound is synthesized in discrete batches to ensure quality control.
Continuous Flow Synthesis: Continuous flow synthesis is another method used in industry, allowing for a more efficient and scalable production process.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be employed to reduce the bromine atom or other functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another, such as replacing a bromine atom with a different halogen or functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common substitution reagents include halides and nucleophiles.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of halogenated or functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(1-methoxycyclobutyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-(1-methoxycyclobutyl)thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparación Con Compuestos Similares
5-Bromo-2-(1-methoxycyclobutyl)thiazole is unique due to its specific structural features. Similar compounds include:
5-Bromo-2-methylthiazole: Similar in structure but lacks the methoxycyclobutyl group.
2-(1-methoxycyclobutyl)thiazole: Lacks the bromine atom.
5-Bromo-2-(methoxymethyl)thiazole: Contains a methoxymethyl group instead of a methoxycyclobutyl group.
Propiedades
Fórmula molecular |
C8H10BrNOS |
|---|---|
Peso molecular |
248.14 g/mol |
Nombre IUPAC |
5-bromo-2-(1-methoxycyclobutyl)-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNOS/c1-11-8(3-2-4-8)7-10-5-6(9)12-7/h5H,2-4H2,1H3 |
Clave InChI |
VOHDNFANZRZCPC-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCC1)C2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline](/img/structure/B15359833.png)

![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)






![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)

![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
